5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of furan-2-carboxylic acid to introduce the bromine atom. This is followed by the formation of the amide bond through the reaction with an appropriate amine, such as 1-(tetrahydrothiophen-3-yl)piperidine. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring and the piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the bromine atom and the furan ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide: shares similarities with other brominated furan derivatives and piperidine-containing compounds.
5-bromo-2-furancarboxamide: A simpler analog without the piperidine ring.
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide: A similar compound without the bromine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the bromine atom can enhance its reactivity and potential as a synthetic intermediate, while the piperidine ring can influence its biological activity.
Properties
IUPAC Name |
5-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-14-2-1-13(20-14)15(19)17-9-11-3-6-18(7-4-11)12-5-8-21-10-12/h1-2,11-12H,3-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUJHBDYVPZWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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